2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
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Overview
Description
2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its tricyclic structure, which includes fluorine atoms and a boron-nitrogen moiety, making it a subject of interest in both organic and inorganic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the tricyclic core: This step involves cyclization reactions under controlled conditions, often using catalysts to facilitate the formation of the tricyclic structure.
Introduction of fluorine atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under anhydrous conditions.
Incorporation of the boron-nitrogen moiety: This step involves the reaction of boron-containing compounds with nitrogen sources, often under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This includes the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where fluorine atoms are replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced forms of the compound.
Scientific Research Applications
2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a modulator of specific biological pathways.
Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.
Mechanism of Action
The mechanism of action of 2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-f]indazole derivatives: These compounds share a similar tricyclic structure and are also studied for their bioactive properties.
4,6,10,12-tetranitro-5,11-bis(nitroimino)-2,8-dioxa-4,6,10,12-tetraaza-tricyclo[7,3,0,03,7]dodecane: Known for its high-energy density, this compound has a different functional group arrangement but a comparable tricyclic core.
Uniqueness
2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene is unique due to its specific combination of fluorine atoms, boron-nitrogen moiety, and tricyclic structure. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H10BF3N2 |
---|---|
Molecular Weight |
286.06 g/mol |
IUPAC Name |
2,2-difluoro-8-(2-fluorophenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene |
InChI |
InChI=1S/C15H10BF3N2/c17-12-6-2-1-5-11(12)15-13-7-3-9-20(13)16(18,19)21-10-4-8-14(15)21/h1-10H |
InChI Key |
SQUOBTYUTZRRRN-UHFFFAOYSA-N |
Canonical SMILES |
[B-]1(N2C=CC=C2C(=C3[N+]1=CC=C3)C4=CC=CC=C4F)(F)F |
Origin of Product |
United States |
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